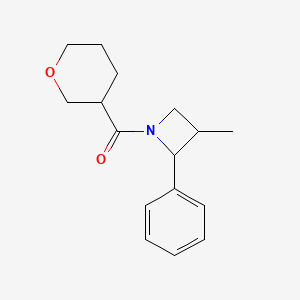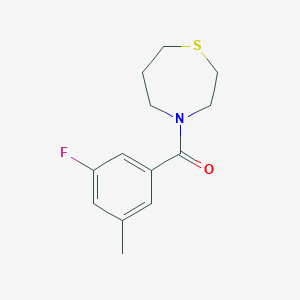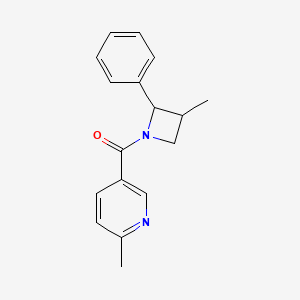
(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone, commonly referred to as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of azetidinone derivatives and has been found to possess a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPMP is not fully understood, but studies have suggested that it acts by modulating the activity of certain enzymes and receptors in the body. MPMP has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, MPMP has been shown to interact with the serotonin receptor 5-HT2A, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
MPMP has a range of biochemical and physiological effects on the body. Studies have shown that MPMP can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MPMP has also been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, a group of molecules that contribute to inflammation and pain. Additionally, MPMP has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the maintenance of healthy tissues.
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it readily available for research purposes. Additionally, MPMP has a range of potential therapeutic applications, making it a valuable tool for investigating various disease processes. However, there are also limitations to using MPMP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, MPMP has not been extensively tested in vivo, so its potential side effects and toxicity are not well-known.
Orientations Futures
There are several future directions for research on MPMP. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and treatment regimen for MPMP in cancer patients. Additionally, MPMP has shown promise as an anti-inflammatory agent, and future research could investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, more studies are needed to fully understand the mechanism of action of MPMP and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of MPMP involves a multi-step process that begins with the reaction of 3-methylpyridine-6-carboxaldehyde with 2-phenylazetidinone in the presence of a base catalyst. The resulting intermediate is then subjected to further chemical reactions that ultimately lead to the formation of MPMP. The synthesis method of MPMP has been extensively studied and optimized to produce high yields of the compound.
Applications De Recherche Scientifique
MPMP has shown promise in a range of scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that MPMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPMP has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, MPMP has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
Propriétés
IUPAC Name |
(3-methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-11-19(16(12)14-6-4-3-5-7-14)17(20)15-9-8-13(2)18-10-15/h3-10,12,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSUMTAFKRGYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-phenylazetidin-1-yl)-(6-methylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
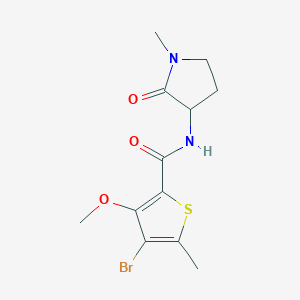
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
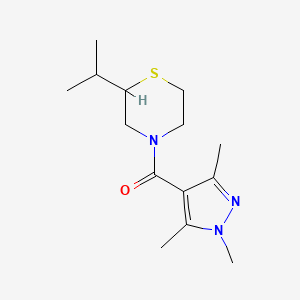
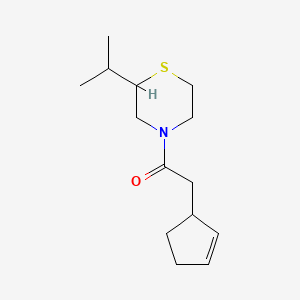
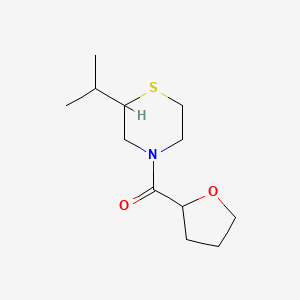
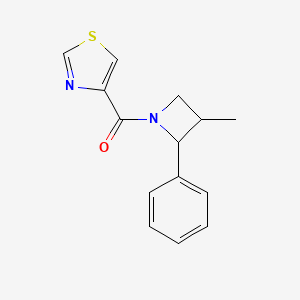
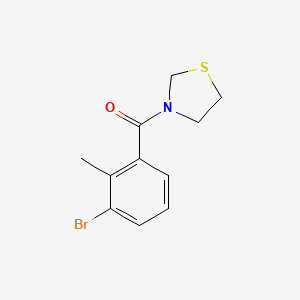
![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)
